molecular formula C14H18N2O3 B8436544 4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one

4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B8436544
M. Wt: 262.30 g/mol
InChI Key: PEWHTRGQJHKVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

6-amino-4-(oxan-4-ylmethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H18N2O3/c15-11-1-2-13-12(7-11)16(14(17)9-19-13)8-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8-9,15H2

InChI Key

PEWHTRGQJHKVEK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C(=O)COC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.9 g (0.03 mol) of 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one is introduced into 50 ml of dimethylformamide. At 5° C., 0.79 g (0.033 mol) of sodium hydride is added, and the mixture is stirred for 30 minutes at this temperature. Subsequently, 5.9 g (0.033 mol) of 4-bromomethyltetrahydropyran is added, the mixture is stirred for 3 hours at 60° C., 200 ml of water is added, extraction is carried out twice with methylene chloride, followed by drying and evaporation of the solvent under reduced pressure. There is obtained 5 g (64%) of 4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one as an oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4.9 g (0.03 mole) of 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one in 50 ml of dimethylformamide are initially taken, 0.79 g (0.033 mole) of sodium hydride is added at 5° C. and the mixture is stirred for 30 minutes at this temperature. Thereafter, 5.9 g (0.033 mole) of 3-bromomethyltetrahydropyran are added, stirring is continued for 3 hours at 60° C., 200 ml of water are added the mixture is extracted twice with 200 ml of methylene chloride, the extracts are dried and the solvent is evaporated under reduced pressure. 5 g (64%) of 4-(tetrahydropyran-4-ylmethyl)-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one (oil) are obtained.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

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